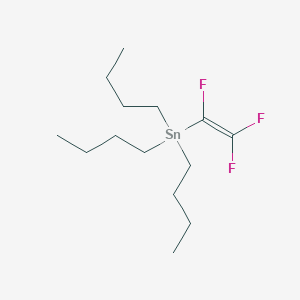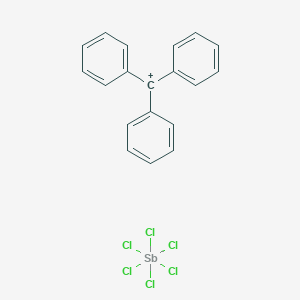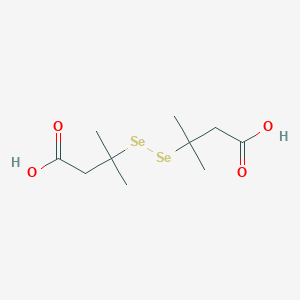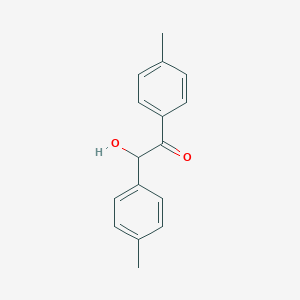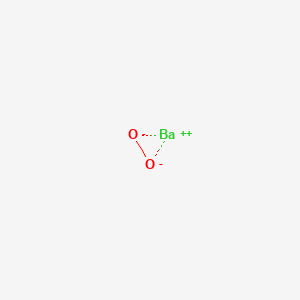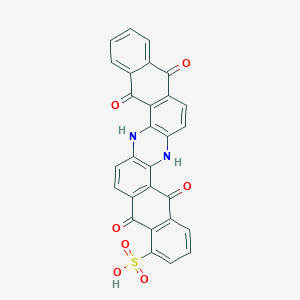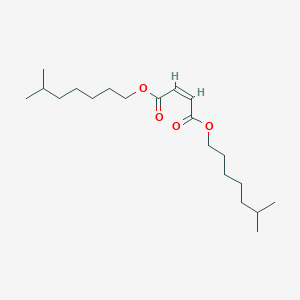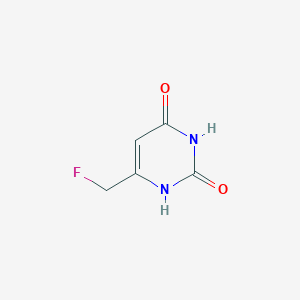
6-(fluoromethyl)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(fluoromethyl)-1H-pyrimidine-2,4-dione, also known as 5-Fluorouracil (5-FU), is a chemotherapy drug used to treat various types of cancer, including breast, colon, rectal, stomach, and pancreatic cancer. The drug was first synthesized in the 1950s and has since become one of the most commonly used chemotherapy drugs.
Mechanism of Action
5-FU is a prodrug, meaning that it is converted into its active form once it enters the body. The drug is converted into 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which inhibits the enzyme thymidylate synthase. Thymidylate synthase is responsible for the synthesis of thymidine, which is a building block of DNA. Inhibition of this enzyme leads to the depletion of thymidine, which in turn leads to the death of cancer cells.
Biochemical and Physiological Effects:
5-FU has a number of biochemical and physiological effects on the body. The drug is rapidly metabolized in the liver and excreted in the urine. It has a short half-life of approximately 10-20 minutes, which means that it must be given continuously or in high doses to be effective.
Advantages and Limitations for Lab Experiments
One advantage of using 5-FU in lab experiments is that it is a well-studied drug with a known mechanism of action. This makes it a useful tool for studying the effects of chemotherapy on cancer cells. However, one limitation is that the drug is toxic and can have off-target effects on non-cancerous cells.
Future Directions
There are several future directions for research on 5-FU. One direction is to explore the use of the drug in combination with other chemotherapy drugs or targeted therapies. Another direction is to investigate the use of 5-FU in combination with immunotherapy, which has shown promise in treating various types of cancer. Finally, there is a need for research on the development of new drugs that are more effective and less toxic than 5-FU.
Synthesis Methods
The synthesis of 5-FU involves the reaction of fluorouracil with formaldehyde, followed by reduction with sodium borohydride. The final product is a white crystalline powder that is soluble in water and has a melting point of 282-286°C.
Scientific Research Applications
5-FU has been extensively studied for its anti-cancer properties. It works by inhibiting the synthesis of thymidine, a building block of DNA, which leads to the death of cancer cells. The drug has been shown to be effective in treating a variety of cancers, including breast, colon, rectal, stomach, and pancreatic cancer.
properties
CAS RN |
1598-64-7 |
|---|---|
Product Name |
6-(fluoromethyl)-1H-pyrimidine-2,4-dione |
Molecular Formula |
C5H5FN2O2 |
Molecular Weight |
144.1 g/mol |
IUPAC Name |
6-(fluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H5FN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) |
InChI Key |
FIDATMMHDGLDFF-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)NC1=O)CF |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



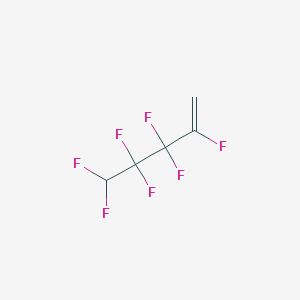


![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)
